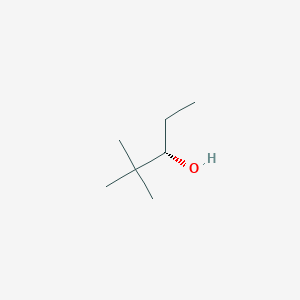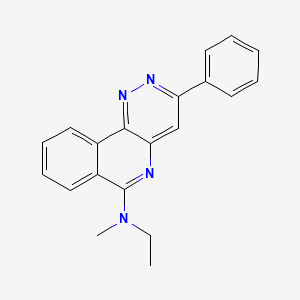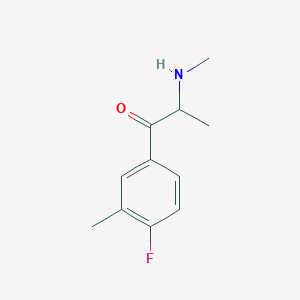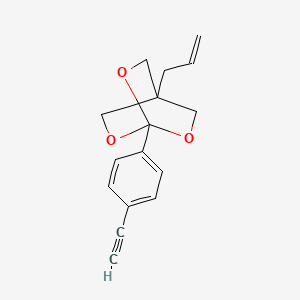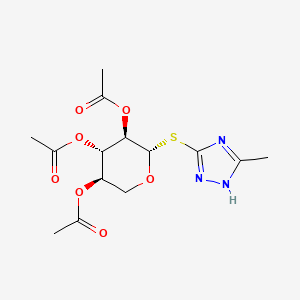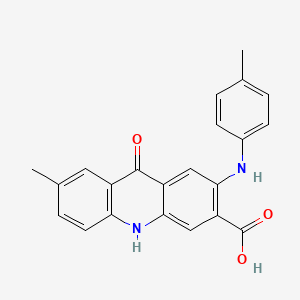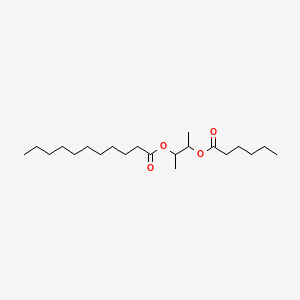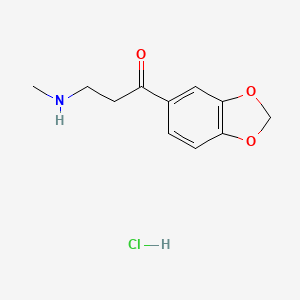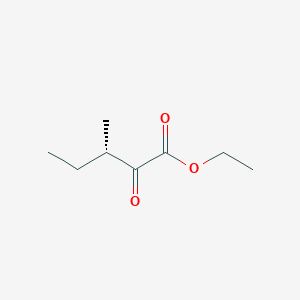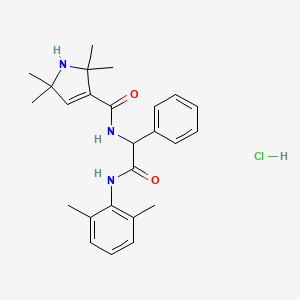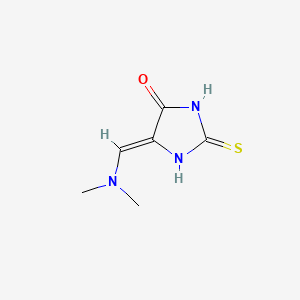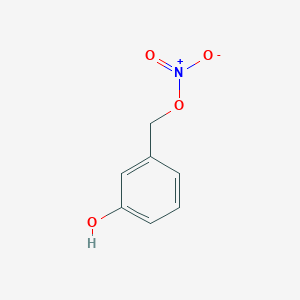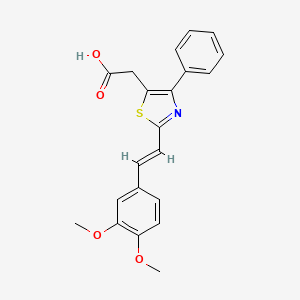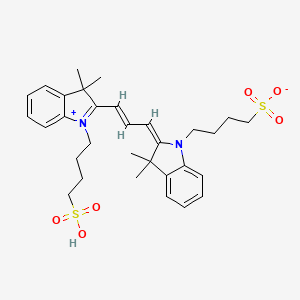
Indomonocarbocyanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indomonocarbocyanine is a synthetic dye belonging to the cyanine family, which is part of the polymethine group. Cyanine dyes are known for their extensive applications in biological labeling and imaging due to their ability to cover a broad spectrum of the electromagnetic range, from near-infrared to ultraviolet . This compound, in particular, has been studied for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of indomonocarbocyanine involves the reaction of indole derivatives with carbocyanine precursors under specific conditions. The process typically includes:
Synthetic Routes: The reaction of indole derivatives with polymethine chains in the presence of a base.
Reaction Conditions: The reaction is carried out in a solvent such as methanol, under controlled temperature and pH conditions to ensure the formation of the desired dye.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions and yield high-purity products.
Analyse Chemischer Reaktionen
Indomonocarbocyanine undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the dye.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide.
Major Products: The major products of these reactions include various substituted and oxidized forms of this compound, each with distinct properties and applications.
Wissenschaftliche Forschungsanwendungen
Indomonocarbocyanine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical assays and analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging biological samples.
Medicine: Utilized in diagnostic imaging and as a contrast agent in medical imaging techniques.
Industry: Applied in the production of optical storage media and as a component in various industrial dyes.
Wirkmechanismus
The mechanism of action of indomonocarbocyanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The dye binds to nucleic acids and proteins, allowing for visualization and quantification in various assays.
Vergleich Mit ähnlichen Verbindungen
Indomonocarbocyanine can be compared with other cyanine dyes, such as:
Indocyanine Green: Another cyanine dye used in medical imaging, but with different spectral properties.
Cy3 and Cy5: Commonly used cyanine dyes in molecular biology for labeling nucleic acids and proteins.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and ability to undergo diverse chemical reactions make it an invaluable tool in research and industry.
Eigenschaften
CAS-Nummer |
50354-01-3 |
|---|---|
Molekularformel |
C31H40N2O6S2 |
Molekulargewicht |
600.8 g/mol |
IUPAC-Name |
4-[(2E)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C31H40N2O6S2/c1-30(2)24-14-5-7-16-26(24)32(20-9-11-22-40(34,35)36)28(30)18-13-19-29-31(3,4)25-15-6-8-17-27(25)33(29)21-10-12-23-41(37,38)39/h5-8,13-19H,9-12,20-23H2,1-4H3,(H-,34,35,36,37,38,39) |
InChI-Schlüssel |
ZXICIFDEGMIMJY-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)O)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


